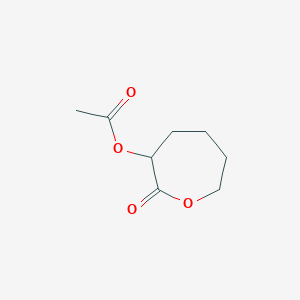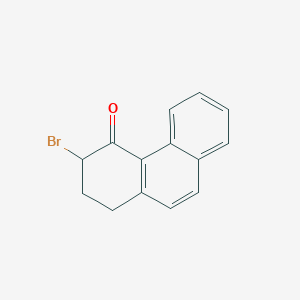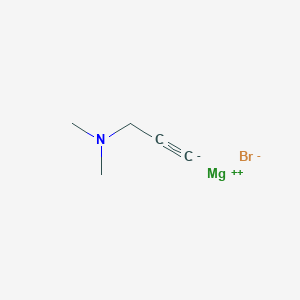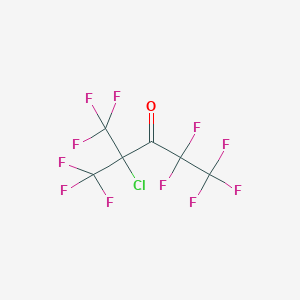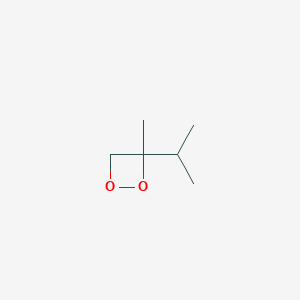
3-Methyl-3-(propan-2-yl)-1,2-dioxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-(propan-2-yl)-1,2-dioxetane is an organic compound belonging to the class of dioxetanes. Dioxetanes are four-membered cyclic peroxides, which are known for their unique chemical properties and potential applications in various fields. This compound is particularly interesting due to its structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(propan-2-yl)-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method is the photooxygenation of alkenes in the presence of a sensitizer. The reaction proceeds through the formation of a dioxetane intermediate, which can be isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale photooxygenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-Methyl-3-(propan-2-yl)-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can break the peroxide bond, leading to the formation of alcohols or other reduced products.
Substitution: Substitution reactions can occur at the methyl or propan-2-yl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-Methyl-3-(propan-2-yl)-1,2-dioxetane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying oxidative stress.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-Methyl-3-(propan-2-yl)-1,2-dioxetane involves the cleavage of the peroxide bond, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, resulting in a range of biological effects. The specific pathways involved depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
1,2-Dioxetane: The parent compound of the dioxetane family, known for its chemiluminescent properties.
3,3-Dimethyl-1,2-dioxetane: A structurally similar compound with different substituents, leading to variations in reactivity and applications.
3-Methyl-3-(propan-2-yl)-1,2-dioxetane derivatives: Various derivatives with modifications at the methyl or propan-2-yl groups, each with unique properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its ability to undergo a range of chemical reactions and its utility in various fields make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
86954-71-4 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC 名称 |
3-methyl-3-propan-2-yldioxetane |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(3)4-7-8-6/h5H,4H2,1-3H3 |
InChI 键 |
QCWAICFEGKAMMA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(COO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
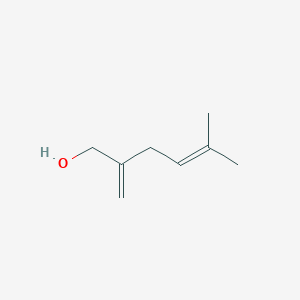
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
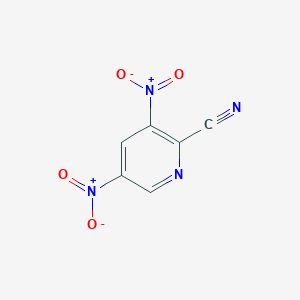
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
